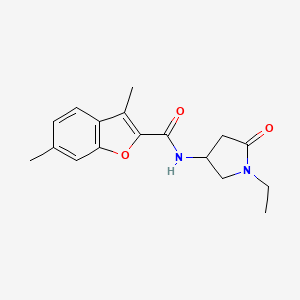
2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylic acid, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives, which have been shown to exhibit a range of pharmacological properties, including antipsychotic, antidepressant, and anxiolytic effects. In
Aplicaciones Científicas De Investigación
2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylic acid has been widely studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. For example, this compound has been shown to have anxiolytic effects in animal models of anxiety disorders, suggesting that it may be useful in the treatment of anxiety-related disorders such as generalized anxiety disorder and post-traumatic stress disorder. This compound has also been shown to have antidepressant effects in animal models of depression, suggesting that it may be useful in the treatment of depression.
Mecanismo De Acción
The exact mechanism of action of 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylic acid is not fully understood, but it is thought to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, this compound may modulate the activity of glutamate and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. For example, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neurogenesis. This compound has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylic acid in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using this compound is that it is a relatively new compound, and there is still much to be learned about its properties and potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylic acid. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of this compound in the treatment of addiction and substance abuse disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylic acid can be synthesized through a multi-step process that involves the reaction of 4-(4,6-dimethoxy-pyrimidin-2-yl)-piperazine with cyclohexylamine and methyl chloroformate. The resulting product is then purified using column chromatography to obtain this compound in its pure form. This synthesis method has been used in several studies to produce this compound for further research.
Propiedades
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-12-11-14(15(21)22)18-16(17-12)20-9-7-19(8-10-20)13-5-3-2-4-6-13/h11,13H,2-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCBLWQSBZFSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-3-[(3-methyl-2-buten-1-yl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5408998.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B5409011.png)
![N-(4-{2-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-yl]-2-oxoethoxy}phenyl)propanamide](/img/structure/B5409013.png)
![1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5409020.png)
![methyl 4-[4-(dimethylamino)benzylidene]-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5409028.png)

![4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5409045.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione hydrochloride](/img/structure/B5409048.png)

![2-(3-fluorophenyl)-1-[4-(methylsulfonyl)benzyl]piperidine](/img/structure/B5409057.png)
![N-[5-(aminosulfonyl)-2-ethoxyphenyl]-2-fluorobenzamide](/img/structure/B5409068.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B5409076.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5409078.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5409083.png)